(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide

Description

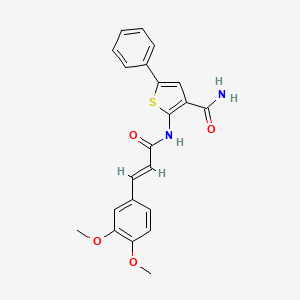

Structural Analysis

- Thiophene core : A five-membered aromatic ring containing one sulfur atom (C4H3S).

- Acrylamido substituent : The (E)-configured acryloyl group (CH=CH-C=O) is bonded to the thiophene via an amide linkage (-NH-). The 3,4-dimethoxyphenyl moiety (C8H9O2) is attached to the β-carbon of the acryloyl group.

- Carboxamide group : A -CONH2 group at position 3.

- Phenyl substituent : A benzene ring (C6H5) at position 5.

The SMILES representation is:COC1=C(C=C(C=C1)OC)/C=C/C(=O)NC2=C(C(=CS2)C(=O)N)C3=CC=CC=C3

This notation highlights the (E)-configuration of the acrylamido double bond, confirmed by the /C=C/ syntax.

CAS Registry Number and Molecular Formula Analysis

CAS Registry Number

As of the latest database updates (May 2025), this compound’s CAS Registry Number is not yet assigned in PubChem, ChemSpider, or other major chemical registries. This absence suggests the molecule may be a novel derivative or require further characterization in peer-reviewed literature.

Molecular Formula and Weight

The molecular formula is C22H21N2O4S , calculated as follows:

- Thiophene core : C4H3S

- Acrylamido group : C11H11NO3 (includes 3,4-dimethoxyphenyl and acryloyl components)

- Carboxamide : CONH2 (C1H2N1O1)

- Phenyl group : C6H5

| Property | Value |

|---|---|

| Molecular formula | C22H21N2O4S |

| Molecular weight | 409.48 g/mol |

| XLogP3-AA | 3.2 (estimated) |

The molecular weight aligns with analogs such as N-{4-[2-(3,4-dimethoxyphenyl)ethyl]phenyl}phthalimide (387.4 g/mol) and 5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid derivatives (351.3 g/mol), adjusted for this compound’s additional substituents.

Stereochemical Configuration and Isomeric Considerations

(E)-Configuration of the Acrylamido Group

The E-designation specifies that the higher-priority groups (3,4-dimethoxyphenyl and carboxamide) are on opposite sides of the double bond in the acrylamido moiety. This configuration is critical for molecular geometry and potential biological interactions, as seen in structurally related compounds like (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide .

Isomeric Possibilities

- Geometric isomerism : The (E)-form contrasts with the (Z)-isomer, where substituents would reside on the same side of the double bond.

- Tautomerism : The carboxamide group (-CONH2) could theoretically exhibit keto-enol tautomerism, though this is suppressed in non-polar environments.

- Conformational isomerism : Free rotation around single bonds in the acrylamido and phenyl groups creates multiple low-energy conformers.

Chirality

No chiral centers are present in the molecule, as all substituents on the thiophene ring and acrylamido group are either planar (sp²-hybridized) or symmetrically substituted.

Properties

IUPAC Name |

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-27-17-10-8-14(12-18(17)28-2)9-11-20(25)24-22-16(21(23)26)13-19(29-22)15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,23,26)(H,24,25)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTSBNLWJQOYFH-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Synthesis of 3,4-dimethoxyphenylacrylic acid: This can be achieved through the condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base such as pyridine.

Formation of 3,4-dimethoxyphenylacrylamide: The acrylic acid derivative is then converted to the corresponding amide using reagents like thionyl chloride followed by ammonia or an amine.

Synthesis of 5-phenylthiophene-3-carboxylic acid: This involves the cyclization of phenylacetylene with sulfur sources under acidic conditions.

Coupling Reaction: The final step involves the coupling of 3,4-dimethoxyphenylacrylamide with 5-phenylthiophene-3-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide exhibit promising anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, compounds with thiophene moieties have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and growth .

Antimicrobial Properties

Research has demonstrated that the compound possesses antimicrobial activity against a range of pathogens. A study evaluating the efficacy of similar thiophene derivatives revealed their potential as antimicrobial agents against strains such as Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways critical for pathogen survival .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, particularly in OLED technology. This compound can be utilized as an emissive layer due to its ability to emit light upon electrical excitation. Studies have shown that incorporating such compounds into OLED structures enhances device performance by improving efficiency and color purity .

Photovoltaic Cells

In the realm of renewable energy, the compound's photovoltaic properties are noteworthy. Thiophene-based materials have been investigated for use in organic solar cells, where they can facilitate charge transport and improve overall energy conversion efficiency. The incorporation of this compound into polymer blends has been reported to enhance light absorption and charge mobility .

Case Studies

Mechanism of Action

The mechanism of action of (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors could trigger signaling pathways that result in anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural features and hypothetical bioactivity can be contextualized through comparisons with analogs reported in the literature. Below is a detailed analysis:

Thiophene-Based Analogs

Thiophene derivatives share a common heterocyclic core, but substituents dictate their biological specificity. For example:

- 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (): This compound lacks the 3,4-dimethoxyphenyl acrylamido group but includes a phenyl group at position 5. Thiophene carboxamides are noted for enhanced stability and binding interactions compared to esters .

- The target compound’s carboxamide group may improve crystallinity and bioavailability compared to simpler thiophene esters .

3,4-Dimethoxyphenyl-Containing Compounds

The 3,4-dimethoxyphenyl group is a recurring motif in bioactive molecules:

- Curcumin analogs (): Derivatives such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone exhibit potent antioxidant activity (IC₅₀ < 10 μM) and HIV-1 protease inhibition (IC₅₀ = 2.1 μM). The target compound’s acrylamido group (vs. acryloyl in curcumin analogs) may reduce metabolic degradation while retaining similar π-π stacking interactions with enzymes .

- Oxadiazole derivatives (): Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole show anti-inflammatory activity (61.9% inhibition at 20 mg/kg). The 3,4-dimethoxyphenyl group likely contributes to this activity via hydrophobic interactions with cyclooxygenase (COX) enzymes. The target compound’s thiophene core may offer improved selectivity compared to oxadiazoles .

Acrylamido-Functionalized Compounds

The acrylamido linker in the target compound distinguishes it from esters or ketones:

- Polyimide monomers (): While 3-chloro-N-phenyl-phthalimide is used in polymer synthesis, its chloro and phthalimide groups contrast with the target’s acrylamido-thiophene system. The latter’s hydrogen-bonding capacity may favor biological interactions over industrial applications .

- Isoquinoline alkaloid intermediates (): Compounds with dimethoxyphenyl-ethylammonium groups prioritize cationic interactions. The target’s neutral carboxamide and acrylamido groups may instead favor passive diffusion across membranes .

Data Tables: Key Structural and Functional Comparisons

Table 2. Functional Group Impact on Bioactivity

Research Findings and Implications

- Antioxidant Potential: The 3,4-dimethoxyphenyl group’s electron-donating methoxy substituents likely enhance radical scavenging, as seen in curcumin analogs .

- Enzyme Inhibition: The acrylamido group may mimic peptide bonds, enabling competitive inhibition of proteases or ACE, similar to cyclopentanone derivatives .

- Synthetic Accessibility : The Gewald thiophene synthesis () could be adapted to introduce the carboxamide and acrylamido groups efficiently.

Biological Activity

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a thiophene ring, an acrylamide moiety, and a dimethoxyphenyl substituent. Its structure can be summarized as follows:

- Core Structure : Thiophene

- Functional Groups : Acrylamide, Carboxamide, Dimethoxyphenyl

Research into the biological activity of this compound indicates several mechanisms through which it exerts its effects:

- Antioxidant Activity : The presence of the dimethoxyphenyl group suggests potential antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : The compound may inhibit the release of inflammatory mediators from immune cells, similar to other compounds in its class.

- Cell Proliferation Inhibition : Initial studies suggest that it may inhibit cell proliferation in various cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits mediator release | |

| Anticancer | Inhibits proliferation in cancer cells |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential effects of this compound.

- Cytoprotective Effects : A study on related compounds demonstrated significant cytoprotective effects against DNA damage induced by carcinogens. The mechanism involved modulation of oxidative stress pathways, suggesting that our compound may exhibit similar protective effects in relevant cellular models .

- Inhibition of Angiogenesis : Research has shown that compounds with similar structures can effectively inhibit angiogenesis by blocking the release of pro-angiogenic factors from mast cells . This could imply a therapeutic role for this compound in treating cancers where angiogenesis is a key factor.

- Structure-Activity Relationship (SAR) : Studies focusing on the SAR of related compounds have indicated that modifications to the phenyl and thiophene moieties can significantly alter biological activity. This suggests that further optimization could enhance the efficacy of our compound .

Q & A

[Basic] What are the standard synthetic routes for (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step processes:

- Step 1: Formation of the acrylamide intermediate via coupling of 3,4-dimethoxyphenylacrylic acid with a thiophene-3-carboxamide precursor. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF is commonly used to activate the carboxylic acid for amide bond formation .

- Step 2: Functionalization of the thiophene ring. Substituents like the phenyl group at position 5 are introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

- Critical Factors:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, toluene) improve solubility of intermediates .

- Catalysts: Piperidine/acetic acid mixtures enhance condensation reactions in toluene under reflux .

- Temperature: Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes vs. 5–6 hours for conventional reflux) .

[Basic] Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H] peaks) .

- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .

[Advanced] How can researchers address low yields in the final coupling step during synthesis?

Methodological Answer:

Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

- Alternative Coupling Reagents: Replace EDCI with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to improve efficiency in DMF .

- Microwave-Assisted Synthesis: Enhances reaction kinetics and reduces side products (e.g., 80°C, 300 W for 30 minutes) .

- Solvent Optimization: Switch to dichloromethane (DCM) for better intermediate solubility .

- Purification: Use preparative HPLC to isolate the target compound from byproducts .

[Advanced] What strategies resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

Contradictions may arise from structural analogs or assay variability. Solutions include:

- Structural Confirmation: Re-analyze compound purity via HPLC and H NMR to rule out degradation .

- Assay Standardization:

- Computational Modeling: Perform molecular docking to compare binding affinities of analogs (e.g., AutoDock Vina with PDB: 1M17) .

[Advanced] How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking:

- QSAR (Quantitative Structure-Activity Relationship):

- Correlate electronic parameters (e.g., Hammett σ values of substituents) with bioactivity. Methoxy groups enhance electron donation, improving receptor binding .

- MD (Molecular Dynamics) Simulations:

- Simulate 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

[Basic] What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to minimize inhalation of aerosols .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

[Advanced] What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Reaction Heterogeneity: Switch from batch to continuous flow reactors for consistent mixing and temperature control .

- Byproduct Formation: Optimize catalyst loading (e.g., 10 mol% Pd(PPh) for Suzuki coupling) to reduce palladium residues .

- Purification: Replace column chromatography with recrystallization in ethanol/water (70:30 v/v) for cost-effective scaling .

[Basic] How does the 3,4-dimethoxyphenyl group influence the compound’s electronic properties?

Methodological Answer:

- Electron-Donating Effect: Methoxy groups increase electron density on the acrylamide moiety, enhancing resonance stabilization and nucleophilicity .

- Impact on Reactivity: Facilitates electrophilic substitution on the thiophene ring (e.g., bromination at position 4) .

- Spectroscopic Signature: H NMR shows two singlet peaks for methoxy protons (δ 3.85–3.90 ppm) .

[Advanced] What advanced techniques confirm the compound’s stereochemical configuration?

Methodological Answer:

- X-ray Crystallography: Resolves absolute configuration (e.g., E/Z isomerism in the acrylamide group) .

- Circular Dichroism (CD): Detects Cotton effects in chiral derivatives .

- NOESY NMR: Identifies spatial proximity between methoxy protons and the thiophene ring to confirm conformation .

[Advanced] How can researchers modify the thiophene ring to enhance bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.